molecular formula C18H14O4 B1679048 Pongamol CAS No. 484-33-3

Pongamol

Cat. No. B1679048
CAS RN: 484-33-3
M. Wt: 294.3 g/mol
InChI Key: XTLSKKJNOIMMBK-UHFFFAOYSA-N
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Description

Pongamol is a flavonoid and the main constituent of Pongamia pinnata. It possesses a variety of pharmacological activities such as antioxidant, anti-aging, and anti-inflammatory . It has been studied for its antioxidant effects and mechanisms in H2O2-induced PC12 cells and Caenorhabditis elegans .


Synthesis Analysis

A series of pongamol derivatives have been synthesized and tested for their anti-cancer properties against three human tumor cell lines .


Molecular Structure Analysis

Pongamol has a molecular formula of C18H14O4 . Its average mass is 294.301 Da and its monoisotopic mass is 294.089203 Da .


Chemical Reactions Analysis

Pongamol has been found to undergo various chemical reactions. For instance, demethylation with aluminium chloride yields nor-pongamol, while treatment with hydriodic acid gives rise to a product which is probably isomeric but does not possess phenolic properties . Oxidation with potassium permanganate or decomposition with alkali yields benzoic acid .


Physical And Chemical Properties Analysis

Pongamol is a solid substance with a solubility of 50 mg/mL in DMSO (ultrasonic and warming) . It has a molecular weight of 294.3 .

Scientific Research Applications

Overview of Pongamol's Health Benefits

Pongamol, a flavonoid found in Pongamia pinnata, has shown a wide range of pharmacological activities. Research has highlighted its potential as an anticancer, anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic agent. This diversity underscores pongamol's significant role in herbal medicine and its potential as a therapeutic agent against various diseases. Studies have also focused on its safety and toxicological assessment, confirming its medicinal value against various ailments (Jahan et al., 2021).

Antihyperglycemic Activity

Pongamol has been identified for its antihyperglycemic activity, particularly in diabetic models. Research using streptozotocin-induced diabetic rats and db/db mice demonstrated that pongamol significantly lowered blood glucose levels and inhibited protein tyrosine phosphatase-1B, suggesting its effectiveness in managing diabetes (Tamrakar et al., 2008).

Anti-Inflammatory Properties

A study on pongamol's extraction from Pongamia pinnata seeds showed its potent anti-inflammatory activity. The findings indicated that pongamol effectively reduced edema in animal models, highlighting its potential as an anti-inflammatory agent (Rekha et al., 2020).

Anticancer Effects

Synthesized pongamol derivatives were studied for their anti-cancer properties. These derivatives demonstrated significant effectiveness against various human tumor cell lines, indicating pongamol's potential as a base compound in developing anticancer drugs (Rao et al., 2011).

Enhancing Glucose Uptake in Muscle Cells

Pongamol has been found to stimulate glucose uptake in skeletal muscle cells. This is achieved by increasing the surface level of GLUT4, a protein essential for glucose transport into cells, suggesting pongamol's role in managing insulin resistance and type 2 diabetes (Tamrakar et al., 2011).

Inhibiting Cancer Metastasis

Research revealed pongamol's effectiveness in inhibiting epithelial to mesenchymal transition, a key factor in cancer metastasis. This inhibition was achieved through suppression of the FAK/Akt-mTOR signaling pathways, demonstrating pongamol's potential in cancer therapy (Putri et al., 2021).

Antibacterial and Antioxidant Activities

Studies have identified pongamol as an active compound exhibiting strong antibacterial and antioxidant activities. This makes it a promising candidatefor use in treatments against bacterial infections and diseases caused by oxidative stress (Ravisankar et al., 2022).

Cardioprotective Activity

Research on Pongamia pinnata, which contains pongamol, showed significant cardioprotective activity in diabetic rats. This indicates the potential of pongamol in treating cardiomyopathy associated with diabetes (Badole et al., 2015).

Application in Plant Protection

Pongamol has also been explored for its application in plant protection. Studies have demonstrated its effectiveness against pests like whiteflies, suggesting its potential as a natural pesticide (Pavela & Herda, 2007).

Antimicrobial Properties

Methylkarranjic acid and pongamol, extracted from Derris indica seeds, have shown moderate antibacterial activity against various test organisms. This supports the potential use of pongamol as an antibacterial agent (Baki et al., 2007).

Management of Metabolic Disorders

Pongamol and other polyphenols from Pongamia pinnata have shown promising results in managing metabolic disorders. Their presence in the plant correlates with significant antioxidant and antidiabetic activities, which are crucial in treating metabolic diseases (Badole & Patil, 2014).

Wound-Healing Properties

Pongamol has been evaluated for its wound-healing properties in diabetic rats. The results demonstrated enhanced wound contraction and improved healing parameters, indicating its potential as a treatment for diabetic wounds (Lodhi et al., 2013).

Safety And Hazards

Pongamol is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLSKKJNOIMMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351019
Record name 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pongamol

CAS RN

484-33-3
Record name Pongamol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pongamol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl-
Source EPA DSSTox
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Record name 1-(4-methoxy-5-benzofuranyl)-3-phenyl-1,3-propanedione
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Record name PONGAMOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
995
Citations
S Jahan, MH Mahmud, Z Khan, A Alam… - Biomedicine & …, 2021 - Elsevier
… pongamol. This review focuses on the medicinal and health promoting activities of pongamol, … For this purpose, this review summarizes the most recent literature pertaining to pongamol …
Number of citations: 10 www.sciencedirect.com
S Rangaswami, TR Seshadri - Proceedings of the Indian Academy of …, 1942 - Springer
… Pongamol, which is the second important crystalline component … Demethylation with aluminium chloride yields nor-pongamol … it is suggested that pongamol is a flavone derivative …
Number of citations: 8 link.springer.com
S Narayanaswamy, S Rangaswami… - Journal of the Chemical …, 1954 - pubs.rsc.org
Pongamol, the second crystalline component of the seed oil of Pongamia glabra, is shown to be benzoyl-O-methylkaranjoylmethane (5-benzoylacetyl-4-methoxybenzofuran)(I) by a …
Number of citations: 5 pubs.rsc.org
AK Tamrakar, N Jaiswal, PP Yadav, R Maurya… - Molecular and Cellular …, 2011 - Elsevier
… pongamol-induced increase in GLUT4 translocation was completely abolished by wortmannin, and pongamol … We conclude that pongamol-induced increase in glucose uptake in L6 …
Number of citations: 68 www.sciencedirect.com
AK Tamrakar, PP Yadav, P Tiwari, R Maurya… - Journal of …, 2008 - Elsevier
AIM OF THE STUDY: To identify pongamol and karanjin as lead compounds with antihyperglycemic activity from Pongamia pinnata fruits. MATERIAL AND METHODS: Streptozotocin-…
Number of citations: 94 www.sciencedirect.com
MA Baki, A Khan, MAA Al-Bari, A Mosaddik… - Research Journal of …, 2007 - arnmsmb.com
… Pongamol was isolated [7] from seed of this plant. Induction of quinone reductase by pongamol , Anticonvulsant effect of [8] pongamol … pongamol was dissolved in distilled water with the …
Number of citations: 21 arnmsmb.com
MJ Rekha, BK Bettadaiah, TCS Kanya… - Industrial Crops and …, 2020 - Elsevier
… Pongamol a major bioactive compound present in karanja (… technique to efficiently extract pongamol from karanja seed oil by … a practical approach to pongamol isolation and also for the …
Number of citations: 4 www.sciencedirect.com
HE Putri, B Sritularak, P Chanvorachote - Anticancer Research, 2021 - ar.iiarjournals.org
… Regarding the up-stream mechanisms, we found that pongamol … that pongamol reduced cell viability in a dose-dependent manner (Figure 1B). We also evaluated whether pongamol …
Number of citations: 3 ar.iiarjournals.org
VK Gore, P Satyamoorthy - 2000 - Taylor & Francis
… for functional benefits, pongamol - a constituent of … of pongamol, karanjin, Parsol 1789, Parsol MCX are shown in Fig 1. A commercially feasible process for the extraction of pongamol …
Number of citations: 22 www.tandfonline.com
A Eanti, S Vidavalur, D Veeragoni, SR Mutheneni… - 2023 - nopr.niscpr.res.in
… Pongamol and lanceolatin B are two well known active … pongamol and lanceolatin B from simpler raw materials. The present research work is one such attempt to synthesize pongamol …
Number of citations: 1 nopr.niscpr.res.in

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